molecular formula C25H23ClN2 B10917929 4-chloro-1-(4-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

4-chloro-1-(4-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10917929
M. Wt: 386.9 g/mol
InChI Key: ZDLMRHUNPHDEKG-UHFFFAOYSA-N
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Description

4-chloro-1-(4-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(4-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process. The choice of reagents, solvents, and reaction conditions is critical to achieving efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(4-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro group or reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups

    Reduction: Dechlorinated or reduced pyrazole derivatives

    Substitution: Pyrazole derivatives with substituted functional groups

Scientific Research Applications

4-chloro-1-(4-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals,

Properties

Molecular Formula

C25H23ClN2

Molecular Weight

386.9 g/mol

IUPAC Name

4-chloro-3,5-bis(3-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23ClN2/c1-17-10-12-20(13-11-17)16-28-25(22-9-5-7-19(3)15-22)23(26)24(27-28)21-8-4-6-18(2)14-21/h4-15H,16H2,1-3H3

InChI Key

ZDLMRHUNPHDEKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=CC(=C3)C)Cl)C4=CC=CC(=C4)C

Origin of Product

United States

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